molecular formula C14H21NO3 B13484208 Benzyl (3-hydroxypropyl)(isopropyl)carbamate

Benzyl (3-hydroxypropyl)(isopropyl)carbamate

Cat. No.: B13484208
M. Wt: 251.32 g/mol
InChI Key: BYMUVFKAUWOXRM-UHFFFAOYSA-N
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Description

Benzyl (3-hydroxypropyl)(isopropyl)carbamate is a chemical compound with the molecular formula C11H15NO3. It is also known by its IUPAC name, benzyl N-(3-hydroxypropyl)carbamate. This compound is characterized by the presence of a benzyl group, a hydroxypropyl group, and an isopropyl carbamate moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3-hydroxypropyl)(isopropyl)carbamate typically involves the reaction of benzyl chloroformate with 3-hydroxypropylamine under basic conditions. The reaction proceeds as follows:

    Reactants: Benzyl chloroformate and 3-hydroxypropylamine.

    Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    Base: Triethylamine or sodium hydroxide.

    Temperature: Room temperature to 40°C.

    Reaction Time: 2-4 hours.

The reaction yields this compound as the primary product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-hydroxypropyl)(isopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Benzyl (3-oxopropyl)(isopropyl)carbamate.

    Reduction: Benzyl (3-hydroxypropyl)amine.

    Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (3-hydroxypropyl)(isopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Employed in the study of enzyme-catalyzed reactions involving carbamates.

    Medicine: Investigated for its potential use as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of benzyl (3-hydroxypropyl)(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a reversible inhibitor of enzymes that catalyze the hydrolysis of carbamates. The compound binds to the active site of the enzyme, forming a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its natural substrate.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(2-hydroxyethyl)carbamate: Similar structure but with a 2-hydroxyethyl group instead of a 3-hydroxypropyl group.

    Benzyl N-(3-hydroxypropyl)carbamate: Similar structure but without the isopropyl group.

    Isopropyl N-(3-hydroxypropyl)carbamate: Similar structure but with an isopropyl group instead of a benzyl group.

Uniqueness

Benzyl (3-hydroxypropyl)(isopropyl)carbamate is unique due to the presence of both benzyl and isopropyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and scientific research.

Biological Activity

Benzyl (3-hydroxypropyl)(isopropyl)carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that demonstrate its efficacy and mechanisms of action.

This compound can be synthesized through various methods, typically involving the reaction of benzyl carbamate with 3-hydroxypropyl and isopropyl groups. The structure consists of a carbamate functional group, which is known for its versatility in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro and in vivo studies. Key areas of activity include:

  • CNS Penetration : Research indicates that derivatives of this compound can effectively penetrate the central nervous system (CNS), which is crucial for therapeutic applications targeting neurological conditions. A study demonstrated that prodrugs derived from this compound showed improved brain distribution compared to their parent compounds, suggesting enhanced CNS bioavailability .
  • Pharmacokinetics : The pharmacokinetic profile of this compound indicates favorable properties such as high solubility and moderate plasma protein binding. Studies have shown that these compounds maintain effective concentrations in the brain while minimizing exposure in peripheral tissues .

Case Studies

  • CNS Distribution Study : A biodistribution study conducted on mice revealed that the compound significantly increased brain concentrations compared to control groups. The area under the curve (AUC) analysis showed a notable increase in brain levels, confirming its potential as a CNS-active agent. The results are summarized in Table 1 below.
    TissueAUC (ng/g*h) ControlAUC (ng/g*h) Compound
    Brain9.917.2
    Serum472.6136.5
    Liver22351017
    Heart180.357.2
    Kidney686.8283.8
  • Efficacy in Obesity Models : Another study evaluated the compound's efficacy in diet-induced obesity (DIO) mice, demonstrating improved glucose control and increased insulin sensitivity after administration of the compound . This suggests potential applications in metabolic disorders.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Intramolecular Rearrangement : The compound may undergo an ester-to-amide rearrangement that enhances its pharmacological activity within the body . This transformation is believed to be crucial for achieving effective CNS penetration and therapeutic action.
  • Calmodulin Inhibition : Some derivatives have shown inhibitory effects on calmodulin-dependent pathways, which are important in various physiological processes, including muscle contraction and neurotransmitter release .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

benzyl N-(3-hydroxypropyl)-N-propan-2-ylcarbamate

InChI

InChI=1S/C14H21NO3/c1-12(2)15(9-6-10-16)14(17)18-11-13-7-4-3-5-8-13/h3-5,7-8,12,16H,6,9-11H2,1-2H3

InChI Key

BYMUVFKAUWOXRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCO)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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